Hexanoic-d11 acid
Overview
Description
It is a short-chain fatty acid with the molecular formula CD3(CD2)4CO2H and a molecular weight of 127.23 g/mol . The compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific applications, particularly in isotope tracing experiments and nuclear magnetic resonance (NMR) studies .
Scientific Research Applications
Hexanoic-d11 acid is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
Mode of Action
It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . The deuterium atoms in Hexanoic-d11 acid could potentially alter the compound’s interactions with its targets, leading to changes in its effects. More research is needed to elucidate these interactions and their consequences.
Biochemical Pathways
Hexanoic acid, the non-deuterated form of this compound, has been associated with significant metabolic reprogramming, including changes in amino acids, sugars, and free fatty acids
Pharmacokinetics
It’s known that deuterium substitution can impact the pharmacokinetic properties of a compound . Therefore, the deuterium atoms in this compound could potentially influence its bioavailability. More research is needed to outline these properties.
Result of Action
Hexanoic acid is a short-chain saturated fatty acid found in various animal fats used in biodiesel production . More research is needed to describe the specific effects of this compound’s action.
Action Environment
It’s known that the compound should be stored at room temperature away from light and moisture for stability
Safety and Hazards
Hexanoic-d11 Acid is considered hazardous. It can cause skin corrosion and serious eye damage. It is also toxic if swallowed, inhaled, or comes into contact with the skin . It is recommended to wash hands after use, avoid eating, drinking, and smoking in work areas, and remove contaminated clothing and protective equipment before entering eating areas .
Biochemical Analysis
Biochemical Properties
Hexanoic-d11 acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with several enzymes, including acyl-CoA synthetase, which catalyzes the formation of hexanoyl-CoA from this compound and coenzyme A. This reaction is crucial for the subsequent β-oxidation pathway, where hexanoyl-CoA is broken down to produce acetyl-CoA, a key molecule in energy production . Additionally, this compound interacts with proteins involved in lipid metabolism, such as fatty acid-binding proteins, which facilitate its transport within cells .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In hepatocytes, this compound has been shown to promote the phosphorylation of the Akt-mTOR pathway, which is involved in cell growth and survival . This compound also affects lipid metabolism by promoting a balanced metabolic profile and maintaining optimal insulin sensitivity . Furthermore, this compound can modulate gene expression related to fatty acid metabolism, thereby influencing overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, such as acyl-CoA synthetase, to form hexanoyl-CoA, which is then utilized in the β-oxidation pathway . This binding interaction is essential for the activation and subsequent breakdown of this compound. Additionally, this compound can inhibit or activate other enzymes involved in lipid metabolism, thereby regulating the overall metabolic flux . Changes in gene expression induced by this compound further contribute to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation can occur under certain conditions, such as prolonged exposure to high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining lipid homeostasis and insulin sensitivity . These temporal effects are crucial for understanding the long-term impact of this compound in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to promote a balanced lipid metabolism without causing any adverse effects . At higher doses, it can lead to toxic effects, such as liver damage and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the β-oxidation pathway and the synthesis of ketone bodies . In the β-oxidation pathway, this compound is converted to hexanoyl-CoA, which is then broken down to produce acetyl-CoA . This acetyl-CoA can enter the citric acid cycle to generate energy or be used for the synthesis of ketone bodies in the liver . This compound also interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, which are involved in the β-oxidation pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. Fatty acid-binding proteins facilitate the intracellular transport of this compound, ensuring its proper distribution within the cell . Additionally, this compound can be transported across cell membranes by fatty acid transport proteins, which play a crucial role in its uptake and distribution . The localization and accumulation of this compound within cells are essential for its metabolic functions .
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria and the cytoplasm . In the mitochondria, this compound undergoes β-oxidation to produce acetyl-CoA, which is then used for energy production . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . This localization is crucial for its activity and function within the cell .
Preparation Methods
Hexanoic-d11 acid can be synthesized through a hydrothermal reaction involving hexanoic acid, deuterium oxide (D2O), and a catalyst such as platinum on activated carbon (Pt/C). The reaction is carried out under high temperature and pressure conditions in a Parr pressure reactor. The general procedure involves mixing hexanoic acid with NaOD (sodium deuteroxide) in D2O, followed by stirring under hydrothermal conditions at 220°C for several days. The reaction mixture is then filtered, acidified, and extracted to obtain this compound with a high yield and deuterium incorporation .
Chemical Reactions Analysis
Hexanoic-d11 acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound derivatives.
Reduction: The compound can be reduced to form hexanol-d11.
Substitution: this compound can participate in substitution reactions where the carboxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Comparison with Similar Compounds
Hexanoic-d11 acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hexanoic acid-6,6,6-d3: A deuterated form with three deuterium atoms.
Hexanoic acid-1-13C: A carbon-13 labeled form of hexanoic acid.
Hexanoic acid-2,2-d2: A deuterated form with two deuterium atoms. These compounds are used for similar applications but differ in the number and position of isotopic labels, affecting their specific uses and properties.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2,3D2,4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZWVXGSFPDMH-GILSBCIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583729 | |
Record name | (~2~H_11_)Hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95348-44-0 | |
Record name | (~2~H_11_)Hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 95348-44-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was hexanoic-d11 acid used in this study instead of regular hexanoic acid?
A1: Researchers used this compound, a deuterium-labeled form of hexanoic acid, as a tracer molecule. By substituting all eleven hydrogen atoms with deuterium (heavy hydrogen), they could track the fate of the molecule throughout the metabolic pathway. This allowed them to determine the origin of specific atoms in the final product, 2-pentanone, providing crucial insights into the reaction mechanism.
Q2: What unexpected results were obtained when using this compound, and what did these results suggest about the pathway?
A: When Penicillium roqueforti was incubated with this compound, the resulting 2-pentanone was analyzed and found to be 9D-2-pentanone []. This was unexpected because, based on the proposed β-oxidation pathway, the product was predicted to be 8D-2-pentanone. This finding, along with the observation of only a small enrichment of [16O2]- with [18O2]-containing 2-pentanone when incubated under 18O2/14N2, led the researchers to propose an alternative mechanism. They hypothesized that hydrogen ions removed from hexanoyl-CoA by acyl-CoA oxidase at the beginning of β-oxidation are cycled through hydrogen peroxide and re-enter the pathway through hydration of hexenoyl-CoA.
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